2-chloro-N-(3-fluorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14818090
Molecular Formula: C12H10ClFN2OS
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClFN2OS |
|---|---|
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 2-chloro-N-[(3-fluorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H10ClFN2OS/c1-7-10(16-12(13)18-7)11(17)15-6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,15,17) |
| Standard InChI Key | DWXKRMHSWAHQHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NCC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-N-(3-fluorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide (C₁₂H₁₀ClFN₂OS; molecular weight: 284.74 g/mol) belongs to the thiazole family, featuring a five-membered heterocyclic ring with sulfur and nitrogen atoms. Key substituents include:
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Chloro group at position 2 of the thiazole ring.
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Methyl group at position 5.
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3-Fluorobenzyl carboxamide at position 4.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Chloro-N-[(3-fluorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide | |
| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NCC2=CC(=CC=C2)F | |
| InChI Key | DWXKRMHSWAHQHN-UHFFFAOYSA-N | |
| PubChem CID | 75489843 |
The fluorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability, while the chloro and methyl groups influence electronic and steric properties .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via multi-step protocols starting from commercially available precursors. A representative route involves:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core .
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Carboxamide Coupling: Reaction of 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid with 3-fluorobenzylamine using coupling agents like EDCI/HOBt.
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Purification: Recrystallization or chromatography to isolate the final product .
Table 2: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole formation | Thiourea + α-chloroketone, 80°C | 65–70% | |
| Carboxamide coupling | EDCI/HOBt, DCM, rt | 85% | |
| Final purification | Column chromatography (SiO₂) | >95% |
Alternative methods employ NH₄Cl as a catalyst for solvent-free amidation, reducing reaction times to 1–2 hours at 100°C .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend).
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¹H NMR: Signals at δ 2.50 (s, 3H, CH₃), δ 4.70 (d, 2H, benzyl CH₂), and δ 7.00–7.40 (m, 4H, aromatic).
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Mass Spectrometry: Molecular ion peak at m/z 284.74 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic fluorobenzyl group. It remains stable under ambient conditions but degrades in strong acidic/basic environments.
Lipophilicity and Drug-Likeness
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LogP: Calculated LogP of 3.2 suggests moderate lipophilicity, aligning with Lipinski’s rule for oral bioavailability .
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Topological Polar Surface Area (TPSA): 78 Ų, indicating moderate membrane permeability.
Biological Activities and Research Findings
Antimicrobial Activity
Preliminary studies on structurally analogous thiazoles demonstrate broad-spectrum antimicrobial effects:
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Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Strains: IC₅₀ of 12 µg/mL against Candida albicans .
Mechanistically, the thiazole core may disrupt microbial cell wall synthesis or DNA gyrase activity .
Future Directions and Applications
Therapeutic Optimization
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Structural Modifications: Introducing hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising activity.
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Combination Therapies: Synergistic studies with existing antimicrobials or chemotherapeutics.
Mechanistic Studies
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Target Identification: Proteomic screens to elucidate binding partners (e.g., kinases, receptors).
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.
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